4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S2/c19-14-4-1-5-15-16(14)21-18(26-15)24-12-6-8-22(9-7-12)17(23)20-11-13-3-2-10-25-13/h1-5,10,12H,6-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDRSMVWGIYIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- 4-Fluorobenzo[d]thiazole moiety : Known for its role in enhancing biological activity through interactions with various molecular targets.
- Piperidine ring : Contributes to the compound's binding affinity and pharmacokinetic properties.
- Thiophene group : Often associated with increased lipophilicity and biological interactions.
Anticancer Activity
Research indicates that compounds containing the fluorobenzo[d]thiazole moiety exhibit significant anticancer properties. For instance, structural analogs have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth:
| Compound | Target | Activity |
|---|---|---|
| 4-Fluorobenzo[d]thiazole derivatives | RET kinase | Moderate to high inhibition of cell proliferation |
| Novel piperidine derivatives | Various cancer lines | Induced apoptosis and cell cycle arrest |
Studies have demonstrated that the incorporation of the fluorine atom enhances metabolic stability, which is crucial for prolonged therapeutic effects against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents .
The biological activity of 4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to reduced tumor growth and microbial viability.
- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling pathways that control proliferation and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of piperidine derivatives demonstrated significant tumor regression in xenograft models when treated with compounds structurally similar to 4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide .
- Antimicrobial Testing : A clinical trial assessed the effectiveness of a related compound against multidrug-resistant bacterial infections, showing promising results and highlighting the need for further development .
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below highlights structural differences and similarities with related compounds:
Key Observations
- Fluorine vs. Methoxy Groups : The target compound’s 4-fluorobenzo[d]thiazole may offer enhanced metabolic stability and binding affinity compared to ML277’s 4-methoxyphenylthiazol due to fluorine’s electronegativity and reduced steric bulk .
- Thiophene vs.
- Sulfonyl vs. Ether Linkers : Compounds in utilize sulfonyl groups, which are stronger electron-withdrawing moieties than the target compound’s ether linkage. This difference could impact target selectivity and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
